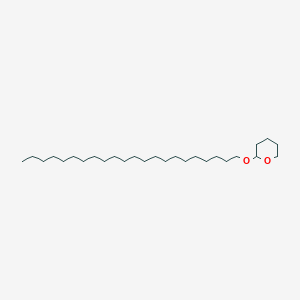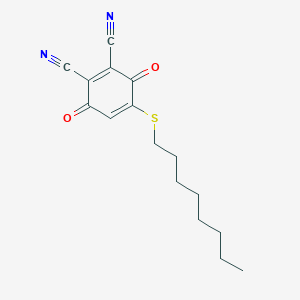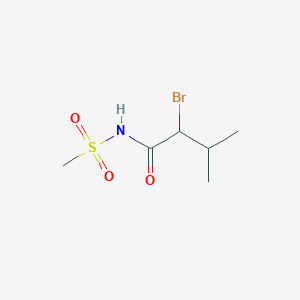![molecular formula C3H6F3NO4S3 B14276715 N-(Methanesulfonyl)-N-[(trifluoromethyl)sulfanyl]methanesulfonamide CAS No. 134600-05-8](/img/structure/B14276715.png)
N-(Methanesulfonyl)-N-[(trifluoromethyl)sulfanyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its structure consists of a trifluoromethyl group attached to a sulfur atom, which is further connected to a methanesulfonyl group.
- The compound finds applications in various fields due to its unique properties.
N-(Methanesulfonyl)-N-[(trifluoromethyl)sulfanyl]methanesulfonamide: , often referred to as , belongs to the class of sulfonamide compounds.
Preparation Methods
- Synthetic Routes:
- One common synthetic route involves the reaction of methanesulfonyl chloride (CH₃SO₂Cl) with trifluoromethylthiolate (CF₃S⁻) or its corresponding sodium salt.
- The reaction proceeds as follows:
CH₃SO₂Cl+CF₃S⁻→MTS-TMS+NaCl
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
: https://pubs.acs
Properties
CAS No. |
134600-05-8 |
|---|---|
Molecular Formula |
C3H6F3NO4S3 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
N-methylsulfonyl-N-(trifluoromethylsulfanyl)methanesulfonamide |
InChI |
InChI=1S/C3H6F3NO4S3/c1-13(8,9)7(14(2,10)11)12-3(4,5)6/h1-2H3 |
InChI Key |
YZYNYSCEKQFQNO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(SC(F)(F)F)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)


![3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate](/img/structure/B14276651.png)


![4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride](/img/structure/B14276669.png)
![11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene](/img/structure/B14276671.png)



![Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate](/img/structure/B14276695.png)


